1-indanone structure and physicochemical properties
1-indanone structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structure, physicochemical properties, and relevant experimental methodologies for 1-indanone. 1-Indanone, a bicyclic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2]
Chemical Structure and Identity
1-Indanone is an organic compound featuring a benzene ring fused to a five-membered ring containing a ketone group.[2] Its structure consists of a 2,3-dihydro-1H-indene backbone with an oxo group at the first position.[2]
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IUPAC Name: 2,3-Dihydro-1H-inden-1-one[1]
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Synonyms: α-Hydrindone, Indan-1-one
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CAS Number: 83-33-0
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Chemical Formula: C₉H₈O
Physicochemical Properties
The key physicochemical properties of 1-indanone are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | References |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless to light yellow or brown crystalline solid/mass. | |
| Odor | Odorless to a weak, woody, and somewhat medicinal odor. | |
| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | |
| Boiling Point | 243 - 245 °C (469.4 - 473 °F) at 760 mmHg | |
| Density | Approximately 1.100 - 1.103 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Water: 6.5 g/L (at 20 °C)Other Solvents: Soluble in ethanol, ether, chloroform, toluene, benzene, methanol, and DMSO. | |
| LogP (n-octanol/water) | 1.81550 | |
| pH | 7 (for a 5 g/L aqueous solution) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 1-indanone are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.
Methodology:
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Sample Preparation: A small amount of dry, powdered 1-indanone is packed into a capillary tube, which is sealed at one end.
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Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) or attached to a thermometer and immersed in a heating bath (Thiele tube).
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful determination (e.g., a heating rate of about 2°C/min).
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Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range.
Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
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Apparatus Setup: A few milliliters of liquid 1-indanone (if melted) are placed in a small test tube. An inverted, sealed-end capillary tube is placed inside the test tube. The test tube is then heated in a controlled manner, often using a heating block or an oil bath.
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Heating: The sample is heated, and the temperature is monitored with a thermometer. As the liquid heats, trapped air will be expelled from the capillary tube, seen as an initial stream of bubbles.
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Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary as the sample's vapor fills it. At this point, heating is stopped.
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Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
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Preparation: A known volume of the solvent (e.g., 10 mL of distilled water) is placed in a test tube at a constant, recorded temperature.
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Addition of Solute: A pre-weighed amount of 1-indanone is added to the test tube in small portions.
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Dissolution: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.
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Saturation Point: The addition of 1-indanone continues until a small amount of solid remains undissolved, indicating that the solution is saturated.
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Quantification: The total mass of the dissolved 1-indanone is determined by subtracting the mass of the remaining undissolved solid from the initial total mass added. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/L).
pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and precise method for its determination.
Methodology:
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Solution Preparation: A precise volume of a weak acid solution (the analyte) is prepared in a beaker.
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Titration Setup: A pH electrode is immersed in the solution to monitor the pH. A burette containing a strong base of known concentration (the titrant) is set up to be added to the beaker.
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Titration: The titrant is added to the analyte solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.
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pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the weak acid.
Synthesis and Applications
1-Indanone is commonly prepared through the cyclization of phenylpropionic acid. It serves as a valuable intermediate in the synthesis of various pharmaceutical drugs.
Experimental and Analytical Workflow
A generalized workflow for the characterization of 1-indanone involves several key steps, from sample preparation to data analysis and comparison with literature values.
Biological Relevance
1-Indanone is recognized as an oxidation product of indan, a substance found in fuels and solvents. Furthermore, it has been identified as a metabolite of Thalidomide and has shown biological activity, such as inhibiting the attachment of tumor cells to certain surfaces. Its derivatives are being investigated for various therapeutic effects, including anti-inflammatory properties.
